molecular formula C17H20Br2Cl2N4O2 B564724 Dibromopropamidine dihydrochloride CAS No. 50357-61-4

Dibromopropamidine dihydrochloride

Cat. No.: B564724
CAS No.: 50357-61-4
M. Wt: 543.081
InChI Key: ULUQHVAAGGTBSD-UHFFFAOYSA-N
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Scientific Research Applications

Dibromopropamidine dihydrochloride has a wide range of scientific research applications:

Safety and Hazards

Dibromopropamidine dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Preparation Methods

The synthesis of dibromopropamidine dihydrochloride involves the reaction of 4,4’-[propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide) with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Chemical Reactions Analysis

Dibromopropamidine dihydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Dibromopropamidine dihydrochloride belongs to the class of organic compounds known as phenol ethers. Similar compounds include:

Properties

IUPAC Name

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Br2N4O2.2ClH/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;;/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUQHVAAGGTBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Br2Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049054
Record name Dibromopropamidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50357-61-4
Record name Dibromopropamidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does Dibromopropamidine dihydrochloride exert its anticancer effects, particularly in the context of bladder cancer?

A1: The research paper [] demonstrates that this compound acts as an Epidermal Growth Factor Receptor (EGFR) inhibitor. [] While its mechanism of action requires further investigation, EGFR inhibitors are known to block signals crucial for cancer cell growth and proliferation. By inhibiting EGFR, this compound may hinder the development and progression of bladder cancer cells.

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